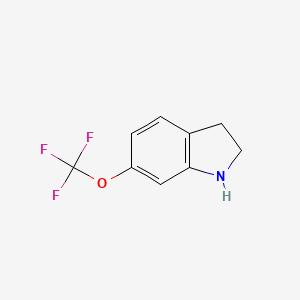
Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound features a sulfonate group, a dimethylamino group, and a hydroxy group, making it a unique and valuable substance for numerous scientific and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate typically involves the reaction of 2-(dimethylamino)ethanol with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{2-(dimethylamino)ethanol} + \text{sulfonating agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonates.
科学的研究の応用
Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonate group can engage in ionic interactions. These interactions enable the compound to modulate various biochemical pathways and processes.
類似化合物との比較
- Sodium 2-(dimethylamino)ethanesulfonate
- Sodium 2-(methylamino)-1-hydroxyethanesulfonate
- Sodium 2-(dimethylamino)-1-hydroxypropane-1-sulfonate
Comparison: Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate is unique due to the presence of both a hydroxy group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and enhanced performance in various scientific and industrial processes.
特性
IUPAC Name |
sodium;2-(dimethylamino)-1-hydroxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4S.Na/c1-5(2)3-4(6)10(7,8)9;/h4,6H,3H2,1-2H3,(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCOLRNWVTZDBE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)





![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)


![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)


![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)
